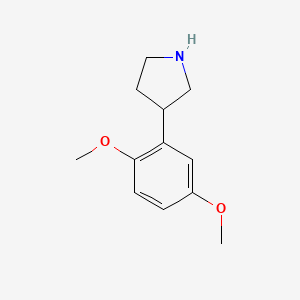

3-(2,5-Dimethoxyphenyl)pyrrolidine

説明

Contextualization of Pyrrolidine (B122466) Scaffolds in Bioactive Compound Discovery

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry. nih.govfrontiersin.org This structural motif is prevalent in a wide array of natural products, including alkaloids like nicotine (B1678760) and hygrine, and the amino acid proline. wikipedia.org Its significance is underscored by its presence in numerous FDA-approved drugs, where it ranks as the most common five-membered non-aromatic nitrogen heterocycle. nih.gov

The utility of the pyrrolidine scaffold in drug discovery stems from several key features:

Three-Dimensionality: Unlike flat aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for greater exploration of three-dimensional pharmacophore space. This complexity is crucial for achieving high-affinity and selective interactions with biological targets like proteins. nih.govnih.gov

Stereochemistry: The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of stereoisomers. This is critical because the spatial orientation of substituents can dramatically alter the biological profile of a drug candidate by influencing its binding mode to enantioselective proteins. nih.govresearchgate.net

Physicochemical Properties: The incorporation of a pyrrolidine ring can improve a molecule's physicochemical properties, such as water solubility, which is a vital aspect of drug development. mdpi.com

Versatility: The scaffold can be readily functionalized or incorporated into more complex structures, including fused and spirocyclic systems, allowing for the creation of diverse chemical libraries for screening. frontiersin.orgua.es

The pyrrolidine core is found in drugs with a wide range of therapeutic applications, demonstrating its versatility as a privileged scaffold. frontiersin.orgnih.gov

Table 2: Examples of Marketed Drugs Featuring a Pyrrolidine Scaffold

| Drug | Therapeutic Class |

|---|---|

| Captopril | Antihypertensive |

| Enalapril | Antihypertensive |

| Rolipram | Antidepressant |

| Aniracetam | Nootropic (Anti-Alzheimer) |

| Procyclidine | Anticholinergic |

| Clindamycin | Antibacterial |

Source: nih.gov

Significance of Dimethoxyphenyl Moieties in Neuropharmacological Agents

The dimethoxyphenyl moiety, particularly the 2,5-dimethoxy substitution pattern, is a well-established pharmacophore in the field of neuropharmacology. This structural element is a key feature of a large class of phenylalkylamines that exhibit significant activity at serotonin (B10506) receptors, especially the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂C). acs.orgfrontiersin.org

The 2,5-dimethoxyphenyl group is integral to the structure of many classical psychedelic compounds, which are currently under intense investigation for their therapeutic potential in treating psychiatric disorders like depression and anxiety. nih.govnih.gov The methoxy (B1213986) groups at the 2- and 5-positions of the phenyl ring are crucial for high-affinity binding to the 5-HT₂ₐ receptor, the primary target for these agents. acs.orgnih.gov

Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring, including the position of the methoxy groups and the addition of other substituents, can fine-tune a compound's potency and selectivity for different serotonin receptor subtypes. acs.orgnih.gov For example, the DOx family of compounds, which includes agents like DOI (2,5-dimethoxy-4-iodoamphetamine) and DOM (2,5-dimethoxy-4-methylamphetamine), are all based on the 2,5-dimethoxyphenyl scaffold and are potent 5-HT₂ₐ receptor agonists used extensively as tools in pharmacological research. acs.orgwikipedia.orgnih.gov

Table 3: Examples of Neuropharmacological Agents with a Dimethoxyphenyl Moiety

| Compound | Chemical Class | Primary Target/Effect |

|---|---|---|

| 2,5-Dimethoxy-4-iodoamphetamine (DOI) | Phenylisopropylamine | Potent 5-HT₂ₐ/₂C receptor agonist |

| 2,5-Dimethoxy-4-bromoamphetamine (DOB) | Phenylisopropylamine | 5-HT₂ receptor agonist |

| 2,5-Dimethoxy-4-methylamphetamine (DOM) | Phenylisopropylamine | 5-HT₂ receptor agonist |

| 2C-B | Phenethylamine (B48288) | 5-HT₂ receptor agonist |

| Mescaline (3,4,5-trimethoxy) | Phenethylamine | 5-HT₂ₐ receptor agonist |

Source: acs.orgnih.govwikipedia.org

Rationale for Comprehensive Academic Investigation of 3-(2,5-Dimethoxyphenyl)pyrrolidine

The academic investigation of this compound is founded on a clear and compelling scientific rationale. It represents a deliberate molecular design that merges the advantageous structural features of a pyrrolidine scaffold with the well-documented neuropharmacological significance of the 2,5-dimethoxyphenyl moiety.

The primary rationale is the exploration of novel chemical space for neuropharmacological agents, particularly those targeting the serotonin system. By conformationally restricting the flexible phenethylamine side chain found in classical 2,5-dimethoxyphenyl compounds (like 2C-B) within a pyrrolidine ring, researchers can probe the specific spatial requirements of receptor binding sites. This approach aims to develop agents with improved selectivity and potentially novel functional profiles (e.g., biased agonism) at the 5-HT₂ₐ receptor. nih.gov

The synthesis and study of compounds like this compound are part of a broader effort to understand the structure-activity relationships that govern ligand-receptor interactions. nih.gov Investigating how the stereochemistry at the 3-position of the pyrrolidine ring affects binding affinity and functional activity at serotonin receptors can provide crucial insights for the rational design of next-generation therapeutic agents for psychiatric and neurological disorders. nih.govmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(2,5-Dimethoxyphenyl)pyrrolidine |

| Pyrrolidine |

| Nicotine |

| Hygrine |

| Proline |

| Captopril |

| Enalapril |

| Rolipram |

| Aniracetam |

| Procyclidine |

| Clindamycin |

| Ethosuximide |

| 2,5-Dimethoxy-4-iodoamphetamine (DOI) |

| 2,5-Dimethoxy-4-bromoamphetamine (DOB) |

| 2,5-Dimethoxy-4-methylamphetamine (DOM) |

| 2,5-Dimethoxy-4-bromophenethylamine (2C-B) |

| Mescaline |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(2,5-dimethoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-10-3-4-12(15-2)11(7-10)9-5-6-13-8-9/h3-4,7,9,13H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXGZDPEXFOZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647990 | |

| Record name | 3-(2,5-Dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-95-8 | |

| Record name | 3-(2,5-Dimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-Dimethoxyphenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 2,5 Dimethoxyphenyl Pyrrolidine

Established Synthetic Pathways for the Pyrrolidine (B122466) Core

The construction of the pyrrolidine ring can be approached in two primary ways: functionalizing a pre-existing pyrrolidine scaffold or building the ring from acyclic precursors through cyclization reactions.

Direct Alkylation Strategies for Pyrrolidine Functionalization

Direct functionalization of a pyrrolidine ring, particularly through C-H bond activation, offers an efficient route to substituted derivatives. researchgate.net One prominent strategy involves the palladium-catalyzed hydroarylation of pyrrolines. For instance, the reaction of N-alkyl pyrrolines with aryl halides in the presence of a palladium catalyst can yield 3-aryl pyrrolidines. researchgate.netnih.gov While N-acyl pyrrolines often lead to arylated alkene products, N-alkyl substituted pyrrolines favor the hydroarylation product. researchgate.net This method provides a direct pathway to introduce an aryl group, such as the 2,5-dimethoxyphenyl moiety, onto the pyrrolidine core. chemrxiv.org

Another approach is the catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines. By selecting either a cobalt or a nickel catalyst with BOX (bis(oxazoline)) ligands, it is possible to achieve either C2- or C3-alkylation of the pyrrolidine ring with high selectivity. organic-chemistry.org This demonstrates the potential for controlled functionalization at specific positions on the pyrrolidine scaffold.

The table below summarizes representative conditions for the hydroarylation of pyrrolines, a key step in forming 3-aryl pyrrolidines.

| Catalyst/Ligand | Reactants | Solvent | Product | Yield | Reference |

| Pd(OAc)₂ / P(t-Bu)₃ | N-propyl-3-pyrroline, 4-iodoanisole | Dioxane | 3-(4-methoxyphenyl)-1-propylpyrrolidine | 75% | researchgate.net |

| Pd(OAc)₂ / RuPhos | N-benzyl-3-pyrroline, 1-bromo-4-methoxybenzene | Toluene | 1-benzyl-3-(4-methoxyphenyl)pyrrolidine | 82% | chemrxiv.org |

Cyclization Reactions in the Formation of the Pyrrolidine Ring System

Cyclization reactions are a cornerstone of pyrrolidine synthesis, allowing for the construction of the heterocyclic ring from various acyclic starting materials. researchgate.net

A widely used and versatile method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. tandfonline.comnih.gov Azomethine ylides, often generated in situ, act as 1,3-dipoles that react with dipolarophiles (alkenes) to form the five-membered pyrrolidine ring. nih.govmdpi.com The stereochemistry of the resulting pyrrolidine at positions 3 and 4 is determined by the geometry of the alkene dipolarophile. nih.gov This method is highly effective for creating polysubstituted pyrrolidines. tandfonline.com

Intramolecular cyclization of linear precursors is another powerful strategy. researchgate.net For example, the intramolecular aza-Michael reaction, where an amine nucleophile attacks an α,β-unsaturated carbonyl group within the same molecule, can efficiently form the pyrrolidine ring. whiterose.ac.uk Similarly, radical cyclizations offer a pathway to construct the pyrrolidine ring system. acs.org Palladium-catalyzed cyclization of O-phenyl hydroxamates onto a tethered alkene provides access to a variety of lactams, which can be precursors to pyrrolidines. researchgate.net

A summary of common cyclization strategies is presented below.

| Cyclization Strategy | Key Intermediates/Reactants | General Product | Key Features |

| [3+2] Cycloaddition | Azomethine ylide, Alkene | Substituted Pyrrolidine | High stereochemical control, versatile for polysubstitution. nih.gov |

| Intramolecular Aza-Michael | Amine tethered to an α,β-unsaturated system | Pyrrolidinone/Pyrrolidine | Efficient ring closure, often catalyzed by chiral phosphoric acids for asymmetry. whiterose.ac.uk |

| Radical Cyclization | N-allyl haloalanines, radical initiator | Substituted Prolines/Pyrrolidines | Diastereoselectivity can be dependent on the nature of protecting groups. acs.org |

| Reductive Amination | 1,4-dicarbonyl compound, Amine | Pyrrolidine | A classical and direct method for ring formation. organic-chemistry.org |

Advanced Synthetic Techniques for 3-(2,5-Dimethoxyphenyl)pyrrolidine Synthesis

Modern synthetic chemistry continually seeks methods to improve reaction efficiency, reduce waste, and shorten reaction times. Microwave-assisted synthesis has emerged as a powerful tool in this regard.

Microwave-Assisted Methodologies for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. nih.gov This technique offers several advantages over conventional heating, including significantly reduced reaction times, improved product yields, and often milder reaction conditions. nih.govajgreenchem.com The rapid and uniform heating provided by microwaves can accelerate reactions that are sluggish under conventional conditions. ijnrd.org

In the context of pyrrolidine synthesis, microwave irradiation can be applied to various reaction types, including multicomponent reactions and cycloadditions. tandfonline.comsphinxsai.com For example, a one-pot, three-component reaction of aromatic aldehydes, anilines, and dialkyl but-2-ynedioates to form pyrrolidinones has been shown to proceed with improved yields and shorter reaction times under microwave irradiation compared to conventional heating. sphinxsai.comresearchgate.net Similarly, 1,3-dipolar cycloaddition reactions to form pyrrolidine-containing compounds have been successfully performed under microwave conditions, often leading to higher efficiency. researchgate.net The application of microwave heating can make the synthesis of complex molecules like this compound faster and more environmentally friendly. nih.govnsf.govmdpi.com

The table below compares conventional and microwave-assisted synthesis for a representative pyrrolidine-forming reaction.

| Reaction Type | Conditions | Time | Yield | Reference |

| Three-component Pyrrolidinone Synthesis | Conventional Heating (Reflux) | 8-9.5 hours | 28-72% | researchgate.net |

| Three-component Pyrrolidinone Synthesis | Microwave Irradiation (360W) | 20-30 minutes | 84-98% | sphinxsai.comresearchgate.net |

| 1,3-Dipolar Cycloaddition | Conventional Heating (Reflux in Toluene) | 6 hours | 67% | tandfonline.com |

| 1,3-Dipolar Cycloaddition | Microwave Irradiation (Toluene) | 2 minutes | 80% | tandfonline.com |

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, methods to obtain enantiomerically pure compounds are of paramount importance. This can be achieved either by synthesizing a specific enantiomer directly (stereoselective synthesis) or by separating a mixture of enantiomers (chiral resolution).

Stereoselective Synthesis aims to create a specific stereoisomer of a chiral molecule. In pyrrolidine synthesis, this is often accomplished using chiral catalysts or auxiliaries. mdpi.com For instance, the [3+2] cycloaddition of azomethine ylides with alkenes can be rendered enantioselective by using a chiral catalyst. acs.org Chiral phosphoric acids have also been used to catalyze intramolecular aza-Michael reactions, yielding enantioenriched pyrrolidines. whiterose.ac.uk Another approach involves the use of chiral starting materials, such as derivatives of the amino acid proline, to introduce stereochemistry into the final product. mdpi.com These methods allow for the direct synthesis of a single enantiomer of a substituted pyrrolidine, such as one of the enantiomers of this compound. researchgate.netacs.orgthieme-connect.com

Chiral Resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomeric components. One common method is kinetic resolution , where one enantiomer in a racemic mixture reacts at a different rate than the other in the presence of a chiral catalyst or reagent. whiterose.ac.ukrsc.org This results in the separation of the faster-reacting enantiomer (as a product) from the unreacted, slower-reacting enantiomer. nih.govrsc.org For example, the kinetic resolution of racemic 3-substituted pyrrolidine-2,5-diones has been achieved using chiral oxazaborolidine catalysts. nih.gov Another powerful technique for chiral separation is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). researchgate.netnih.gov This analytical and preparative method can separate enantiomers based on their differential interactions with the chiral column material, allowing for the isolation of highly pure enantiomers. acs.orgwhiterose.ac.uk

The following table outlines these two distinct approaches to obtaining enantiomerically pure compounds.

| Approach | Method | Description | Example |

| Stereoselective Synthesis | Asymmetric Catalysis | A chiral catalyst directs the reaction to form predominantly one enantiomer. | Enantioselective [3+2] cycloaddition using a chiral metal complex. acs.org |

| Stereoselective Synthesis | Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Use of a chiral oxazolidinone auxiliary in an alkylation reaction. nih.gov |

| Chiral Resolution | Kinetic Resolution | One enantiomer of a racemate is reacted away faster than the other using a chiral reagent or catalyst. | Enzyme-catalyzed acetylation of a racemic 3-hydroxypyrrolidine. rsc.org |

| Chiral Resolution | Chiral HPLC | Enantiomers are physically separated by chromatography on a chiral stationary phase. | Separation of racemic pyrrolidine derivatives on a polysaccharide-based chiral column. nih.gov |

Structure Activity Relationship Sar Investigations of 3 2,5 Dimethoxyphenyl Pyrrolidine and Its Analogs

Conformational Analysis and Stereochemical Contributions to Biological Activity

The conformational landscape of the pyrrolidine (B122466) ring and the stereochemistry of its substituents are critical determinants of biological activity. The incorporation of a flexible phenethylamine (B48288) side chain into a pyrrolidine ring restricts its conformational freedom, which can significantly impact receptor binding and functional outcomes. nih.gov The stereochemistry at the point of attachment of the dimethoxyphenyl group to the pyrrolidine ring is a crucial factor. In related conformationally constrained analogs, such as those with a cyclopropane (B1198618) ring, bioactivity is often found to reside primarily in a single enantiomer. nih.gov This highlights the importance of the spatial orientation of the pharmacophoric elements for optimal interaction with the receptor binding pocket.

Selective fluorination of the pyrrolidine ring is a known strategy to induce significant conformational changes that can influence the biological roles of the molecule. beilstein-journals.org For instance, in difluorinated pyrrolidines, stereoelectronic effects such as the gauche and anomeric effects can modulate the conformational equilibrium and stability of different stereo- and regioisomers. beilstein-journals.org While direct conformational analysis of 3-(2,5-dimethoxyphenyl)pyrrolidine is not extensively detailed in the provided literature, the principles derived from studies of analogous structures underscore the profound impact of stereochemistry and conformational rigidity on biological activity. The nature of substituents on the pyrrolidine ring and their stereochemical arrangement can drastically alter the three-dimensional structure and, consequently, the bioactivity of these compounds. nih.gov

Influence of Aromatic Substitution Patterns on Molecular Recognition

The substitution pattern on the aromatic ring of phenylpyrrolidine derivatives plays a pivotal role in their interaction with biological targets. The 2,5-dimethoxy substitution pattern is a well-established motif in a variety of psychoactive compounds, particularly those targeting serotonin (B10506) receptors. nih.gov The position and nature of the methoxy (B1213986) groups are critical, with the 2,5-disubstitution being a key feature for high affinity at 5-HT2A receptors. nih.gov

Further modifications to the 2,5-dimethoxyphenyl ring, especially at the 4-position, have been extensively studied to probe the SAR of this class of compounds. The introduction of various substituents at this position, including halogens and alkyl groups, significantly modulates the affinity and efficacy at serotonin receptors. For example, in the related 2,5-dimethoxyphenylisopropylamine (DOx) series, the introduction of a methyl group at the 4-position enhances potency by more than an order of magnitude compared to the unsubstituted analog. nih.gov Similarly, halogen substitutions at the 4-position also lead to a marked increase in potency. nih.gov

Quantitative structure-activity relationship (QSAR) studies on 4-substituted 2,5-dimethoxyphenyl isopropylamine (B41738) analogues have revealed that receptor affinity is correlated with the lipophilicity of the 4-position substituent. nih.gov These findings underscore the importance of the electronic and steric properties of the aromatic substituents in governing molecular recognition.

| Compound | 4-Substituent | h5-HT2A Ki (nM) | h5-HT2B Ki (nM) |

|---|---|---|---|

| 1a | H | 250 | 1000 |

| 1b | Methyl | 30 | 250 |

| 1c | Ethyl | 20 | 100 |

| 1d | Bromo | 5 | 25 |

| 1e | Iodo | 3 | 10 |

Role of the Pyrrolidine Ring in Receptor Binding and Functional Selectivity

The pyrrolidine ring in this compound serves as a crucial scaffold that not only positions the pharmacophoric 2,5-dimethoxyphenyl group in a specific spatial orientation but also contributes to receptor binding and functional selectivity. The conformational constraint imposed by the pyrrolidine ring, as compared to the flexible side chain of parent phenethylamines, can lead to enhanced selectivity for specific receptor subtypes. nih.gov

Studies on conformationally constrained derivatives of classical 5-HT3 receptor antagonists have shown that the functional behavior of these ligands is affected by the structural features of the heterocyclic moiety. nih.gov In the context of 5-HT2A receptor agonists, constraining the flexible phenethylamine side chain by incorporating it into a piperidine (B6355638) ring, a close analog of the pyrrolidine ring, has been shown to lead to a significant drop in agonist potency at the 5-HT2C receptor while retaining high potency at the 5-HT2A receptor, thereby enhancing functional selectivity. nih.gov For instance, the (S)-enantiomer of a piperidine analog of a potent 5-HT2A/2C receptor agonist showed a dramatic decrease in efficacy at the 5-HT2C receptor, rendering it a highly selective 5-HT2A receptor agonist. nih.gov This demonstrates that the heterocyclic ring is a key determinant of functional selectivity.

The pyrrolidine ring itself can engage in critical interactions within the receptor binding site. For example, in κ receptor agonists, the protonated pyrrolidine ring forms an essential salt bridge with a key aspartate residue in the receptor. nih.gov While the specific interactions for this compound at its targets are not fully elucidated in the provided materials, the established role of the pyrrolidine scaffold in other systems highlights its importance in anchoring the ligand and contributing to high-affinity binding.

Comparative SAR Studies with Structurally Related Dimethoxyphenylpyrrolidine Derivatives

Comparative SAR studies of this compound with its structural relatives, such as piperidine and cyclopropane analogs, as well as the parent flexible phenethylamines, provide valuable insights into the impact of the heterocyclic ring on biological activity.

The size of the heterocyclic ring has a profound effect on potency and selectivity. A comparison of a 4-bromo-2,5-dimethoxyphenyl derivative with its azetidine (B1206935), pyrrolidine, and piperidine analogs at 5-HT2A and 5-HT2C receptors revealed that the pyrrolidine analog was a potent and unselective full agonist, similar to the parent phenethylamine. acs.org In contrast, the piperidine analog displayed significantly reduced potency at the 5-HT2C receptor, leading to enhanced 5-HT2A selectivity. acs.org

| Compound | Ring System | h5-HT2A | h5-HT2C | ||

|---|---|---|---|---|---|

| EC50 (nM) | Rmax (%) | EC50 (nM) | Rmax (%) | ||

| 2C-B (1) | Flexible | 1.6 | 100 | 4.1 | 100 |

| Azetidine analog | Azetidine | 1.6 | 100 | 5.8 | 100 |

| Pyrrolidine analog | Pyrrolidine | - | - | - | - |

| Piperidine analog | Piperidine | 10 | 92 | >1000 | <20 |

Note: Data for the pyrrolidine analog was not explicitly provided in the cited source for this specific comparison, but its synthesis was described. nih.gov

Furthermore, the nature of the substituents on the pyrrolidine ring itself can be varied to optimize activity. SAR studies on other pyrrolidine-containing compounds, such as pyrrolidine-2,5-diones, have demonstrated that the substituents on the imide fragment are crucial for anticonvulsant activity. researchgate.net This suggests that, in addition to the 2,5-dimethoxyphenyl moiety, modifications to the pyrrolidine ring of the title compound could lead to analogs with altered pharmacological profiles.

Molecular Pharmacology and Receptor Interaction Profiling of 3 2,5 Dimethoxyphenyl Pyrrolidine

The molecular pharmacology of 3-(2,5-Dimethoxyphenyl)pyrrolidine is an area of active investigation, driven by the known psychoactive properties of other 2,5-dimethoxyphenyl-substituted compounds. The primary focus of this research is to delineate its binding affinities and functional effects at a range of CNS receptors to understand its potential therapeutic or psychoactive profile.

Neurotransmitter Receptor Binding Affinity Determinations

While direct binding data for this compound is not extensively reported, the pharmacological activity of structurally analogous compounds offers valuable insights. The 2,5-dimethoxyphenyl moiety is a well-established pharmacophore found in a number of potent serotonergic agents. For instance, compounds in the 2C series (2,5-dimethoxyphenethylamines) are known to exhibit high affinity for serotonin (B10506) 5-HT₂ receptors.

It is hypothesized that this compound will also display a significant affinity for these receptors. The pyrrolidine (B122466) ring, a common scaffold in many biologically active compounds, can influence selectivity and potency at various receptor subtypes. Research on related 3-aryl-pyrrolidines has demonstrated that this structural motif can confer high affinity for serotonin receptors.

To illustrate the potential binding profile, the following table presents data for structurally related compounds, highlighting the influential role of the 2,5-dimethoxyphenyl and pyrrolidine moieties.

| Compound Name | Receptor Target | Binding Affinity (Ki, nM) |

| 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) | Human 5-HT₂A | 4.9 |

| 2C-I (4-Iodo-2,5-dimethoxyphenethylamine) | Human 5-HT₂A | 2.5 |

| A related 3-aryl-pyrrolidine derivative | Serotonin 5-HT₁A | High Affinity (Specific Ki not available) |

This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.

Serotonin Receptor Subtype Interaction Analysis (e.g., 5-HT₂A Receptor Agonism)

The 5-HT₂A receptor is a key target for many psychedelic and therapeutic compounds. The 2,5-dimethoxyphenyl substitution pattern is a strong indicator of potential 5-HT₂A receptor agonism. For example, compounds like 2C-B and DOI (2,5-dimethoxy-4-iodoamphetamine) are well-characterized 5-HT₂A receptor agonists.

It is therefore highly probable that this compound acts as an agonist at the 5-HT₂A receptor. The pyrrolidine ring may modulate the efficacy and potency of this interaction compared to its phenethylamine (B48288) or amphetamine counterparts. The precise nature of this interaction—whether it is a full or partial agonist—requires dedicated experimental investigation.

In Vitro Pharmacological Characterization in Cellular Systems

To move beyond binding affinities and understand the functional consequences of receptor interaction, in vitro pharmacological studies in cellular systems are essential. These assays can reveal whether the compound activates or blocks a receptor and the downstream cellular responses it elicits.

Ligand-Induced Receptor Activation and Signal Transduction Pathways

Upon binding to a G-protein coupled receptor (GPCR) such as the 5-HT₂A receptor, an agonist induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. For 5-HT₂A receptors, the canonical signaling pathway involves the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) phosphates (IP) and diacylglycerol (DAG). These second messengers then trigger a cascade of downstream events, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

It is anticipated that this compound, if it acts as a 5-HT₂A agonist, will stimulate this Gq-coupled signaling pathway. The pyrrolidine moiety might influence the coupling efficiency and potentially lead to biased agonism, where the compound preferentially activates certain downstream signaling pathways over others.

Exploration of Mechanisms Underlying Biological Modulation

The biological effects of this compound will be a direct consequence of its interactions with specific CNS receptors and the subsequent modulation of intracellular signaling pathways. If it is indeed a 5-HT₂A agonist, its effects would be mediated by the activation of this receptor in key brain regions involved in perception, cognition, and mood, such as the prefrontal cortex.

Preclinical Efficacy and Mechanistic Studies of 3 2,5 Dimethoxyphenyl Pyrrolidine in in Vivo Models

Elucidation of Central and Peripheral Mechanisms of Action in Preclinical Systems

The in vivo mechanism of action for 3-(2,5-Dimethoxyphenyl)pyrrolidine has not been elucidated in any published research.

Pharmacokinetic Profile in Relevant Preclinical Species

No pharmacokinetic data, such as absorption, distribution, metabolism, and excretion, for this compound in any preclinical species has been reported in the scientific literature.

Advanced Analytical and Spectroscopic Characterization of 3 2,5 Dimethoxyphenyl Pyrrolidine

High-Performance Chromatographic Methods for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile organic compounds and for their quantification. researchgate.netptfarm.pl For 3-(2,5-Dimethoxyphenyl)pyrrolidine, a reversed-phase HPLC (RP-HPLC) method is typically employed. This involves a non-polar stationary phase, such as a C18 (octadecylsilyl) column, and a polar mobile phase.

The purity assessment involves injecting a solution of the synthesized compound into the HPLC system and monitoring the eluent with a UV detector, often at wavelengths where the phenyl group shows strong absorbance (e.g., 210, 254, and 280 nm). nih.gov The resulting chromatogram displays peaks corresponding to the target compound and any impurities. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks. A high-purity sample will exhibit a single, sharp, and symmetrical peak.

For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. nih.gov The peak area of the analyte in an unknown sample is then compared against this calibration curve to determine its precise concentration. ptfarm.pl Method validation ensures the reliability of this approach by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Interactive Data Table: Representative RP-HPLC Method Parameters

| Parameter | Value/Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Separation of the compound from non-polar and polar impurities. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | To ensure elution and sharp peak shape for a range of compounds. nih.gov |

| Flow Rate | 1.0 mL/min | Provides optimal separation and run time. |

| Column Temp. | 25 °C (Ambient) | Ensures reproducible retention times. |

| Detection | UV at 280 nm | The dimethoxyphenyl group has significant UV absorbance at this wavelength. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. ipb.pt Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound. researchgate.net

The ¹H NMR spectrum provides information about the chemical environment of each proton. The aromatic protons on the phenyl ring typically appear as multiplets in the δ 6.7-7.0 ppm region. The two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet around δ 3.7-3.8 ppm. The protons on the pyrrolidine (B122466) ring, being in a more complex and variable environment, would appear as a series of multiplets between δ 1.5 and δ 4.0 ppm. The proton at the C3 position, being attached to both the phenyl ring and the pyrrolidine structure, would have a distinct chemical shift.

The ¹³C NMR spectrum reveals the number of unique carbon atoms. The aromatic carbons would show signals in the δ 110-160 ppm range, with the carbons attached to the methoxy groups being the most downfield. The methoxy carbons themselves would appear around δ 55-56 ppm. The carbons of the pyrrolidine ring would resonate in the upfield region, typically between δ 25 and δ 60 ppm. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

¹H NMR (in CDCl₃, 400 MHz)

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (3H) | 6.7 - 6.9 | m | 3H |

| Methoxy (6H) | 3.75, 3.80 | s | 6H |

| Pyrrolidine CH (1H) | 3.5 - 3.7 | m | 1H |

| Pyrrolidine CH₂ (4H) | 1.8 - 3.4 | m | 4H |

¹³C NMR (in CDCl₃, 100 MHz)

| Carbons | Predicted δ (ppm) |

|---|---|

| C=O (Aromatic C-O) | 153.8, 151.0 |

| C (Aromatic) | 130.5 |

| CH (Aromatic) | 117.5, 112.9, 111.8 |

| OCH₃ | 56.1, 55.8 |

| Pyrrolidine CH₂ | 54.0, 47.0 |

| Pyrrolidine CH | 43.5 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to gain structural insights through its fragmentation pattern. The compound has a molecular formula of C₁₂H₁₇NO₂ and a monoisotopic mass of 207.1259 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would typically show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of 208.1332. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion. The fragmentation pattern provides a "fingerprint" that helps confirm the structure. nih.gov For α-pyrrolidinophenone cathinones, a related class of compounds, a characteristic fragmentation is the loss of the neutral pyrrolidine ring. wvu.eduwvu.edu A similar primary fragmentation for this compound could involve cleavage at the C-N bonds of the pyrrolidine ring or the bond connecting the phenyl and pyrrolidine moieties.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | Formula | Calculated m/z | Analysis Type | Interpretation |

| [M+H]⁺ | [C₁₂H₁₈NO₂]⁺ | 208.1332 | ESI-MS | Protonated molecular ion, confirms molecular weight. |

| Fragment 1 | [C₁₁H₁₅O₂]⁺ | 179.1067 | MS/MS | Loss of the pyrrolidine imine fragment (C₄H₇N). |

| Fragment 2 | [C₈H₉O₂]⁺ | 137.0597 | MS/MS | Cleavage of the pyrrolidine ring, forming a dimethoxybenzyl cation. |

| Fragment 3 | [C₄H₈N]⁺ | 70.0651 | MS/MS | Pyrrolidinyl cation fragment. |

Chiral Chromatography for Enantiomeric Purity Determination

The presence of a stereocenter at the C3 position of the pyrrolidine ring means that this compound exists as a pair of enantiomers, (R) and (S). Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. nih.gov Chiral HPLC is the most effective method for this purpose. nih.govjsmcentral.org

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, are widely used and have demonstrated excellent chiral recognition capabilities for a broad range of compounds, including those with amine functionalities. nih.govmdpi.com Specifically, derivatives like amylose tris(3,5-dimethylphenylcarbamate) are known to be highly effective. jsmcentral.org

The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, often with a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape and resolution. nih.gov The enantiomeric purity, or enantiomeric excess (ee), is determined by comparing the peak areas of the two separated enantiomers.

Interactive Data Table: Representative Chiral HPLC Method Parameters

| Parameter | Value/Condition | Purpose |

| Column | Chiralpak AD-H or Lux Amylose-2 (Amylose-based CSP) | To achieve enantioselective separation. nih.govjsmcentral.org |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) | Optimized for resolution of enantiomers on a polysaccharide CSP. |

| Flow Rate | 1.0 mL/min | Standard flow for chiral separations. |

| Column Temp. | 25 °C | Controlled temperature for reproducible results. |

| Detection | UV at 280 nm | Detection of the aromatic chromophore. |

Computational Chemistry and Molecular Modeling of 3 2,5 Dimethoxyphenyl Pyrrolidine

Ligand-Target Docking Simulations for Binding Mode Prediction

Ligand-target docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This technique is instrumental in understanding the binding mechanism and predicting the affinity of a compound for its target. In the context of 3-(2,5-Dimethoxyphenyl)pyrrolidine, docking simulations are crucial for elucidating its interaction with various receptors, particularly serotonin (B10506) receptors, which are known targets for many psychoactive compounds.

Research has been conducted to determine the binding affinities of this compound for several serotonin (5-HT) receptors. Specifically, its affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors has been quantified using radioligand competition binding assays. These experimental binding affinities provide a benchmark for validating the accuracy of molecular docking simulations.

A study investigating a series of 2,5-dimethoxyphenylpiperidines and related compounds reported the synthesis of this compound hydrochloride and determined its binding affinities (Ki values) for human 5-HT2A, 5-HT2B, and 5-HT2C receptors. acs.org The Ki value is the inhibition constant, which indicates the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value signifies a higher binding affinity.

The binding affinities of this compound are presented in the table below:

| Receptor | Binding Affinity (Ki) in nM |

| 5-HT2A | 1.3 |

| 5-HT2B | 13 |

| 5-HT2C | 13 |

These results indicate that this compound is a high-affinity ligand for the 5-HT2A receptor, with a 10-fold selectivity over the 5-HT2B and 5-HT2C receptors. acs.org Molecular docking studies would aim to reproduce these binding poses and affinities computationally. A successful docking protocol would show that the compound fits snugly into the binding pocket of the 5-HT2A receptor, forming specific interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) with key amino acid residues that contribute to its high affinity. The lower affinity for the 5-HT2B and 5-HT2C receptors would be explained by subtle differences in the amino acid composition and shape of their respective binding sites, leading to less favorable interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the experimentally determined activity of a series of compounds. Once a robust QSAR model is established, it can be used to predict the activity of new, untested compounds.

For this compound, a QSAR study would typically involve the synthesis and pharmacological testing of a series of its derivatives. These derivatives would feature systematic modifications to the core structure, such as altering the substituents on the phenyl ring or the pyrrolidine (B122466) ring.

Data Set Generation: A series of analogues of this compound would be synthesized, and their biological activities (e.g., Ki or EC50 values) would be measured.

Descriptor Calculation: For each compound in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

Such a QSAR model could provide valuable insights into the key structural features that govern the activity of this class of compounds. For example, it might reveal that the presence and position of the methoxy (B1213986) groups on the phenyl ring are critical for high affinity, or that the stereochemistry of the pyrrolidine ring plays a significant role. This information is invaluable for the rational design of new derivatives with improved potency and selectivity.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By simulating the interactions between atoms, MD can provide a detailed picture of the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt in solution or when bound to a receptor.

For this compound, MD simulations can be employed to:

Analyze its conformational flexibility in a solvent: This helps to understand the energetically accessible conformations of the molecule in a physiological environment.

Study the stability of the ligand-receptor complex: By performing MD simulations of the docked pose of this compound within a receptor like 5-HT2A, the stability of the binding mode can be assessed. Key interactions observed in the docking pose should be maintained throughout the simulation for the binding to be considered stable.

Investigate the mechanism of binding and unbinding: MD simulations can, in some cases, capture the entire process of a ligand entering and leaving a receptor's binding site, providing insights into the kinetics of the interaction.

While specific molecular dynamics simulation studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to similar psychoactive molecules and their receptor complexes. nih.govmdpi.com For instance, MD simulations have been used to study the conformational changes in the 5-HT2A receptor upon binding of various ligands, revealing how different compounds can stabilize distinct receptor conformations, leading to different downstream signaling effects. nih.gov Such studies are crucial for understanding the molecular basis of agonism, partial agonism, and antagonism at this important receptor.

De Novo Design Approaches for Novel this compound Derivatives

De novo design is a computational strategy used to generate novel molecular structures with desired pharmacological properties. Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build new molecules from scratch, atom by atom or fragment by fragment.

The scaffold of this compound can serve as a starting point for de novo design efforts aimed at discovering new psychoactive compounds with tailored properties. The general process would involve:

Defining the Design Objective: The goal could be to design derivatives with higher affinity for the 5-HT2A receptor, improved selectivity over other receptors, or a specific functional profile (e.g., agonist versus antagonist).

Scaffold-Based Design: The this compound core would be used as a fixed anchor, and the algorithm would explore different chemical substitutions and modifications at various positions.

Structure Generation: The software would generate a large number of virtual molecules by adding different functional groups and fragments to the scaffold.

Filtering and Scoring: The generated molecules would be filtered based on druglike properties (e.g., Lipinski's rule of five) and then scored based on their predicted affinity for the target receptor, often using a docking-based scoring function.

Selection of Candidates: The top-scoring virtual hits would be prioritized for chemical synthesis and experimental testing.

While there are no specific reports on the de novo design of novel derivatives based on the this compound scaffold, this approach holds significant promise for the discovery of new chemical entities with optimized pharmacological profiles. The structural information and binding mode insights gained from docking and MD simulations would be invaluable in guiding the de novo design process.

Design, Synthesis, and Evaluation of Novel 3 2,5 Dimethoxyphenyl Pyrrolidine Derivatives and Analogs

Rational Design Strategies for Enhanced Receptor Selectivity and Potency

Rational drug design aims to create molecules with specific biological activities based on an understanding of the target's three-dimensional structure and the principles of molecular interactions. slideshare.net The primary objectives for modifying the 3-(2,5-dimethoxyphenyl)pyrrolidine scaffold are to increase its binding affinity (potency) for a desired receptor and to improve its ability to bind to that target over others (selectivity). nih.gov

Key strategies revolve around modifying the substituents on both the aromatic ring and the pyrrolidine (B122466) nucleus. Structure-activity relationship (SAR) studies on analogous compounds, such as 2,5-dimethoxyphenylpiperidines, provide valuable insights. For instance, research on these related structures has shown that the methoxy (B1213986) groups on the phenyl ring are often crucial for activity. acs.org Deletion of either the 2-methoxy or the 5-methoxy group in a similar series led to a significant drop in agonist potency at the 5-HT2A receptor, indicating their importance in receptor interaction. acs.org

Conversely, adding small, electron-donating groups to the core structure of other heterocyclic compounds has been shown to improve activity by 2- to 4-fold. nih.gov This suggests that subtle electronic modifications can have a significant impact on potency. The spatial orientation of the amine is also critical, with bioactivity often residing in a single enantiomer of conformationally restricted molecules. acs.org Therefore, a rational approach would involve synthesizing stereochemically pure enantiomers of this compound derivatives to identify the more active isomer.

Further strategies include introducing functional groups that can form specific, favorable interactions with the target protein, such as hydrogen bonds or electrostatic interactions, while avoiding modifications that introduce steric clashes. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Phenyl-Amine Scaffolds

| Modification | Observed Effect on Related Scaffolds | Rationale for this compound Derivatives | Reference |

|---|---|---|---|

| Deletion of 2-MeO or 5-MeO group | >20-fold drop in 5-HT2A receptor agonist potency | The dimethoxy substitution pattern is likely critical for receptor recognition and binding; this pattern should be conserved. | acs.org |

| Addition of small, electron-donating groups to the core | 2-4 fold improvement in antagonist activity | Fine-tuning the electronic properties of the rings can enhance binding affinity. | nih.gov |

| Introduction of a positive charge in the ligand | Can increase selectivity for targets with a corresponding negatively charged residue (e.g., Asp) | If the target receptor has a specific charged pocket, adding a complementary charge to the ligand can significantly boost selectivity. | nih.gov |

| Control of Stereochemistry | Bioactivity often resides in a single enantiomer | Synthesis of single enantiomers is crucial to isolate the most potent and selective compound and avoid "isomeric ballast". | acs.org |

Exploration of Bioisosteric Replacements on the Pyrrolidine Ring and Aromatic Moiety

Aromatic Moiety: The 2,5-dimethoxyphenyl ring is a common feature in pharmacologically active compounds but can be associated with metabolic liabilities, such as oxidation by cytochrome P450 enzymes. nih.gov Replacing this aromatic ring with saturated, C(sp3)-rich bioisosteres is a modern strategy to overcome these limitations. nih.gov Suitable replacements for a para-substituted pattern (approximated by the 1,4-relationship of the pyrrolidine and the 5-methoxy group) include bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane. nih.gov These rigid scaffolds maintain the geometric orientation of the substituents while improving properties like aqueous solubility. nih.gov

Pyrrolidine Ring: The pyrrolidine ring itself can be replaced with other small aliphatic rings to explore new chemical space and modulate properties. For example, replacing a five-membered ring with a four-membered ring like azetidine (B1206935) or cyclobutane (B1203170) can alter the vector and distance of substituents, potentially leading to improved target engagement. nih.gov Ring contraction has been successfully used to enhance selectivity in other drug candidates. nih.gov Such modifications can also influence the basicity (pKa) of the nitrogen atom, which is critical for receptor interaction and physicochemical properties. nih.gov

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Benzene Ring | Bicyclo[1.1.1]pentane (BCP) | Maintains substituent vectors; improves aqueous solubility and metabolic stability. | nih.gov |

| Benzene Ring | Cyclopropane (B1198618) | Viable aromatic ring replacement that can improve physicochemical properties through increased fraction of sp3 hybridized carbons (Fsp3). | nih.gov |

| Pyrrolidine Ring | Azetidine Ring | Alters ring pucker and substituent vectors; can modulate pKa and reduce hERG liability. | nih.gov |

| Pyrrolidine Ring | Cyclobutane Ring | Ring contraction can improve selectivity by altering the presentation of functional groups to the receptor. | nih.gov |

Scaffold Hopping Approaches for Novel Lead Compound Generation

Scaffold hopping is a lead generation strategy that aims to identify structurally novel compounds by modifying the central core structure (the scaffold) of a known active molecule while retaining its key binding interactions. nih.gov This approach is valuable for discovering new chemotypes with improved properties or for navigating existing patent landscapes. nih.govnih.gov

Starting from this compound, the pyrrolidine ring can be considered the central scaffold. A scaffold hop would involve replacing it with a different ring system or even an acyclic structure that maintains the crucial spatial relationship between the 2,5-dimethoxyphenyl group and the basic nitrogen atom. For example, a pyrrolopyrimidine scaffold in one drug discovery program was successfully "hopped" to other bicyclic systems to improve drug-like properties. researchgate.net Similarly, one could envision replacing the pyrrolidine ring with a piperidine (B6355638), a pyrazole, or other heterocycles.

Structure-Based Drug Design for Optimized Compound Properties

When the three-dimensional structure of the target protein is known, structure-based drug design (SBDD) becomes a powerful tool for optimizing lead compounds. purdue.eduethz.ch This process uses computational modeling, primarily molecular docking, to predict how a ligand will bind to its receptor. nih.govresearchgate.net

The SBDD process for this compound derivatives would involve:

Docking the Parent Compound: The 3D structure of this compound would be computationally placed into the active site of the target receptor. openmedicinalchemistryjournal.com

Analyzing Binding Interactions: The model is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and amino acid residues in the binding pocket. researchgate.netnih.gov For example, docking studies might reveal that one of the methoxy groups acts as a hydrogen bond acceptor, while the phenyl ring engages in hydrophobic interactions with specific residues like Leucine or Phenylalanine. nih.gov

Designing New Derivatives: Guided by the docking results, new derivatives are designed to enhance these favorable interactions or to form new ones. nih.govresearchgate.net For instance, if a void is identified in the binding pocket near the pyrrolidine ring, a derivative with a substituent at that position could be designed to fill the space and increase binding affinity.

Future Research Directions and Broader Academic Impact of 3 2,5 Dimethoxyphenyl Pyrrolidine Research

Role as a Chemical Probe in Neurobiological Research

The 2,5-dimethoxyphenyl substitution is a key feature in many ligands that target serotonin (B10506) receptors, particularly the 5-HT2A receptor. acs.orgnih.gov Compounds with this moiety have been instrumental in elucidating the role of these receptors in various physiological and pathological processes. The pyrrolidine (B122466) ring, a versatile scaffold present in numerous biologically active compounds, offers a conformationally restricted structure that can be crucial for selective receptor interaction. nih.gov

The combination of these two structural elements in 3-(2,5-Dimethoxyphenyl)pyrrolidine suggests its potential as a valuable chemical probe. Such a tool could be used to investigate the distribution, function, and signaling pathways of specific G protein-coupled receptors (GPCRs) and ligand-gated ion channels in the central nervous system. ebi.ac.uk For instance, radiolabeled versions of this compound could be developed for use in positron emission tomography (PET) imaging to map the density and occupancy of its target receptors in the living brain, similar to how other substituted benzamides have been used for studying dopamine (B1211576) D2 receptors. nih.gov

Potential for Contribution to Understanding Neuropsychiatric Disorder Pathophysiology

Serotonin and dopamine systems are deeply implicated in the pathophysiology of a wide range of neuropsychiatric disorders, including depression, anxiety, schizophrenia, and addiction. nih.govnih.gov Ligands that selectively target specific receptor subtypes within these systems are crucial for dissecting the complex neural circuits that are dysregulated in these conditions.

Given the prevalence of the 2,5-dimethoxyphenyl group in potent 5-HT2A receptor agonists, it is plausible that this compound could modulate this receptor. acs.orgnih.gov The 5-HT2A receptor is a key target for many psychedelic compounds that are currently being investigated for their therapeutic potential in treating depression and other mood disorders. acs.org By studying the effects of this compound on neuronal activity and behavior, researchers could gain further insight into the role of 5-HT2A receptor signaling in both normal brain function and in the context of mental illness. Furthermore, the pyrrolidine core is found in compounds with anticonvulsant properties, suggesting a potential role in studying seizure disorders. mdpi.com

Exploration of Novel Therapeutic Applications Beyond Current Scope

The therapeutic potential of pyrrolidine-containing compounds is extensive and diverse. nih.gov Various derivatives have been investigated for a wide array of medicinal applications, including as anticancer, anti-inflammatory, and antimicrobial agents. ebi.ac.uk For example, certain pyrrolidine-2,5-dione derivatives have been identified as inhibitors of tumor necrosis factor-alpha (TNF-α), a key target in autoimmune diseases like rheumatoid arthritis. ebi.ac.uk

The unique structural combination of this compound may confer novel therapeutic properties. Future research should explore the activity of this compound and its analogs in a broad range of biological assays. This could uncover unexpected therapeutic applications beyond the traditional focus on neuropsychiatric disorders. For instance, the dimethoxyphenyl group is present in compounds with demonstrated anticancer activity, and the pyrrolidine scaffold can be modified to create inhibitors of various enzymes, including kinases.

Integration with Systems Biology and Network Pharmacology Approaches

The advancement of systems biology and network pharmacology offers a powerful framework for understanding the complex interactions of drugs with multiple biological targets. Instead of a "one drug, one target" approach, these disciplines analyze how a compound's effects ripple through intricate biological networks.

Conclusion and Outlook for 3 2,5 Dimethoxyphenyl Pyrrolidine Research

Synthesis of Current Academic Findings and Research Contributions

Research on 3-(2,5-Dimethoxyphenyl)pyrrolidine and its analogs is still in a nascent stage, primarily situated within medicinal chemistry and pharmacology. smolecule.com The pyrrolidine (B122466) ring is a core structure in many biologically active molecules and alkaloids, making its derivatives, like the subject compound, interesting for drug research and development. nih.gov Academic contributions can be broadly categorized into chemical synthesis and preliminary pharmacological exploration.

Chemical Synthesis and Characterization: The synthesis of phenylpyrrolidine derivatives is a subject of ongoing research. nih.govresearchgate.net The preparation of this compound involves established organic chemistry reactions, often starting from precursors that can form the pyrrolidine ring and attach the dimethoxyphenyl moiety. nih.gov For instance, the synthesis of a related compound, (S)-2-(3,5-dimethylphenyl)pyrrolidine, was achieved through a resolution/racemization recycling process. researchgate.net The molecular formula of this compound is C12H17NO2, with a molecular weight of approximately 207.27 g/mol . smolecule.com Characterization would typically rely on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity, although specific, detailed analytical data for this exact compound is not widely published in academic literature. sigmaaldrich.com

Pharmacological Interest: The primary interest in this compound stems from its structural similarity to known psychoactive substances, particularly serotonin (B10506) (5-HT) receptor agonists. smolecule.com The 2,5-dimethoxyphenyl substitution pattern is a hallmark of several potent 5-HT2A receptor agonists. nih.gov Research on related 2,5-dimethoxyphenylpiperidines has shown high affinity and selectivity for the 5-HT2A receptor. nih.gov While direct studies on this compound are limited, it is hypothesized that it may modulate serotonin receptor activity. smolecule.com This places it within the broader class of new psychoactive substances (NPS) that mimic the effects of classical hallucinogens or stimulants. nih.govnih.gov The pyrrolidine scaffold itself is found in compounds targeting a range of biological pathways, including those relevant to anticonvulsant and antinociceptive activities. nih.govmdpi.com

Identification of Key Knowledge Gaps and Unanswered Research Questions

Despite its interesting structure, there is a significant lack of comprehensive scientific data on this compound. The existing information is sparse, leading to numerous knowledge gaps that hinder a full understanding of its properties. nih.govnih.gov

In-depth Pharmacological Profile: The most significant gap is the absence of a detailed pharmacological profile. While there is speculation about its activity at serotonin receptors, comprehensive in vitro binding and functional assay data across a wide range of CNS targets are missing. smolecule.comresearchgate.net Key unanswered questions include:

What are its specific binding affinities and functional activities (agonist, antagonist, partial agonist) at various serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and dopamine (B1211576) receptor subtypes?

Does it interact with neurotransmitter transporters (e.g., SERT, DAT, NET)?

What are the structure-activity relationships (SAR) for this specific scaffold? How do modifications to the pyrrolidine ring or the phenyl substituents alter its pharmacological activity? nih.govnih.gov

Pharmacokinetics and Metabolism: There is a complete lack of information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. nih.gov Understanding its metabolic pathways is crucial, as metabolites may also be biologically active or contribute to toxicity. The unavailability of toxicological and analytical screening tests for many NPS complicates their detection and management. nih.gov

In Vivo Studies: To date, no in vivo studies in animal models have been published in academic literature. This means its effects on behavior, physiology, and potential therapeutic or adverse effects are entirely unknown. nih.gov

Stereochemistry: The molecule has a chiral center at the 3-position of the pyrrolidine ring. The biological activity of chiral compounds often resides primarily in one enantiomer. nih.gov The synthesis and pharmacological evaluation of the individual (R) and (S) enantiomers have not been reported, representing a critical unanswered question about its stereospecific effects.

Strategic Priorities for Future Scholarly Investigations into this compound

To address the identified knowledge gaps, a structured and multi-faceted research approach is necessary. Future investigations should be prioritized to build a foundational understanding of this compound in a controlled, academic setting.

Systematic Synthesis and Analytical Characterization: The first priority is the confirmed synthesis and purification of both the racemic mixture and the individual enantiomers of this compound. This must be accompanied by thorough analytical characterization using modern spectroscopic methods to create a definitive reference standard for all subsequent research.

Comprehensive Pharmacological Profiling: A systematic in vitro screening is essential. This should include:

Receptor Binding Assays: A broad panel of CNS receptors and transporters, with a focus on all serotonin and dopamine receptor subtypes.

Functional Assays: To determine the nature of the interaction (e.g., agonism, antagonism) at receptors where significant binding is observed. This is particularly important for the 5-HT2 receptor family, given the compound's structure. nih.gov

Computational and In Vitro ADME Studies:

Molecular Modeling: Docking studies can be performed to predict the binding modes at target receptors, helping to rationalize experimental findings and guide the design of future analogs.

Metabolic Stability: In vitro studies using liver microsomes or hepatocytes can provide initial insights into its metabolic pathways and identify major metabolites.

Exploration of Structure-Activity Relationships (SAR): A systematic medicinal chemistry program should be initiated to synthesize and test analogs. This would involve modifying the substituents on the phenyl ring and the pyrrolidine nitrogen to probe the structural requirements for biological activity. nih.govmdpi.com

The table below summarizes the key research priorities.

| Research Area | Identified Knowledge Gap | Strategic Priority for Future Investigation |

| Chemistry | Lack of confirmed synthesis and separation of enantiomers. | Develop and publish a robust synthetic route for racemic and enantiomerically pure this compound with full analytical characterization. |

| Pharmacodynamics | No comprehensive receptor binding or functional data available. researchgate.net | Conduct extensive in vitro screening at a wide range of CNS targets, especially serotonin and dopamine receptors, to determine affinity and functional activity. nih.gov |

| Pharmacokinetics | Complete absence of ADME (Absorption, Distribution, Metabolism, Excretion) data. nih.gov | Perform in vitro metabolic stability assays (e.g., using liver microsomes) to identify potential metabolic pathways and major metabolites. |

| Stereochemistry | The relative and absolute pharmacology of the (R) and (S) enantiomers is unknown. | Separately evaluate the pharmacology of the individual enantiomers to determine if activity is stereospecific. |

| Medicinal Chemistry | Structure-Activity Relationships (SAR) are not established. nih.gov | Design, synthesize, and test a focused library of analogs to establish a clear SAR for this chemical class. |

By systematically addressing these areas, the scientific community can build a robust, evidence-based understanding of this compound, moving it from a position of relative obscurity to a well-characterized chemical probe. This foundational knowledge is essential before any further, more complex biological evaluations can be responsibly considered.

Q & A

Q. What are the common synthetic routes for 3-(2,5-Dimethoxyphenyl)pyrrolidine, and what key reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Start with tert-butyl this compound-1-carboxylate as a precursor. Deprotection using HCl in dioxane (4 M) at ambient temperature for 2 hours yields the hydrochloride salt .

- Step 2: Crystallization is critical for purity. Dissolve the product in minimal MeOH and add Et₂O dropwise until nucleation occurs, followed by cooling (−4°C overnight) to obtain white crystals .

- Alternative Routes: Cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acids and Pd(PPh₃)₄ catalysts under reflux (105°C) in toluene/EtOH/H₂O mixtures can introduce aryl substituents .

Key Conditions:

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 105°C (Suzuki coupling) | Higher yields for aryl groups |

| Solvent System | Toluene/EtOH/H₂O (3:1:1) | Efficient Pd catalyst activity |

| Crystallization | MeOH/Et₂O, −4°C | Prevents impurities |

Q. What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Key signals include aromatic protons (δ 6.7–7.1 ppm for dimethoxyphenyl) and pyrrolidine protons (δ 2.5–3.5 ppm). Methoxy groups appear as singlets near δ 3.8 ppm .

- HPLC: Retention time (tR) analysis (e.g., tR = 9.88 minutes under Method A) ensures purity. Mobile phases with gradients of acetonitrile/water are standard .

Example NMR Data (Hydrochloride Salt):

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (2,5-Dimethoxy) | 6.7–7.1 | Multiplet |

| Pyrrolidine CH₂ | 2.5–3.5 | Multiplet |

| OCH₃ | 3.8 | Singlet |

Advanced Research Questions

Q. How can SAR studies guide structural modifications to enhance selectivity as a serotonin reuptake inhibitor?

Methodological Answer:

- Substituent Effects: Introducing electron-withdrawing groups (e.g., trifluoromethyl at the 4-position of the phenyl ring) enhances binding affinity to serotonin transporters. For example, 3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)pyrrolidine shows improved selectivity over norepinephrine transporters .

- Methodology:

SAR Trends:

| Substituent (Position) | Effect on Selectivity (SERT vs. NET) |

|---|---|

| -OCH₃ (2,5) | Baseline activity |

| -CF₃ (4) | 10× selectivity increase |

| -Cl (4) | Moderate improvement (~3×) |

Q. How should researchers resolve discrepancies in reported biological activities of derivatives?

Methodological Answer:

- Purity Validation: Ensure compounds are ≥95% pure via HPLC (e.g., Method A in ). Impurities from incomplete deprotection (e.g., residual tert-butyl groups) can skew activity data .

- Assay Standardization: Compare studies using identical transporter assays (e.g., HEK-293 cells expressing human SERT) and buffer conditions (pH 7.4, 37°C) .

- Structural Confirmation: Use high-resolution mass spectrometry (HRMS) to rule out regioisomers from cross-coupling steps .

Q. What computational methods predict binding affinity to neurotransmitter transporters?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with SERT (PDB: 5I6X). Focus on π-π stacking between the dimethoxyphenyl group and Phe341 .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the protonated pyrrolidine nitrogen in the SERT binding pocket .

- Free Energy Calculations: Apply MM-PBSA to estimate ΔGbinding for analogs with substituents like -CF₃ .

Q. How can inconsistencies in synthetic yields be addressed?

Methodological Answer:

- Catalyst Optimization: Increase Pd(PPh₃)₄ loading from 2 mol% to 5 mol% for low-reactivity boronic acids .

- Temperature Control: Maintain 105°C ± 2°C during Suzuki couplings to avoid side reactions .

- Purification: Replace decantation with column chromatography (silica gel, EtOAc/hexanes) for intermediates prone to oligomerization .

Yield Comparison Table:

| Method | Yield (%) | Purity (%) | Key Variable |

|---|---|---|---|

| Standard Deprotection | 94 | 98 | −4°C crystallization |

| High Pd Loading (5 mol%) | 85 | 97 | Catalyst excess |

| Column Purification | 78 | 99 | Reduced oligomer content |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。